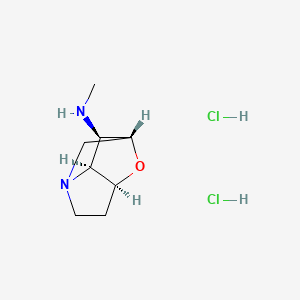
Loline dihydrochloride
説明
Loline dihydrochloride is a member of the loline alkaloids, which are bioactive natural products with several distinct biological and chemical features . The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge .
Synthesis Analysis
An efficient synthesis of loline alkaloids has been reported, which incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This synthesis is marked by a high degree of chemo- and stereoselectivity and gives access to several members of the loline alkaloid family .Molecular Structure Analysis
The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . Different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity against insects .Chemical Reactions Analysis
The synthesis of loline alkaloids incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This synthesis is marked by a high degree of chemo- and stereoselectivity .Physical And Chemical Properties Analysis
Loline dihydrochloride is a white to cream-colored needle or powder . It is slightly hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Development of Enzyme-Linked Immunosorbent Assay : Loline dihydrochloride has been used in the development of a competitive enzyme-linked immunoassay for quantifying loline alkaloids in pasture samples. This assay is sensitive and rapid, providing a method for detecting loline analogues in pasture breeding programs (Briggs et al., 2017).
Understanding the Production of Loline Alkaloids : Research has shown that loline alkaloids, which include saturated 1-aminopyrrolizidines with an oxygen bridge, are produced in symbioses of certain Epichloë species with grasses. These studies help in understanding whether lolines are of plant or fungal origin (Blankenship et al., 2001).
Synthesis of Loline Alkaloids : An efficient synthesis of loline alkaloids has been achieved, which is significant due to the challenges posed by the complex structure of these alkaloids. This synthesis is important for studying the interactions between plants, fungi, insects, and bacteria mediated by loline alkaloids (Çakmak et al., 2011).
Biosynthesis and Biological Activities : Loline alkaloids, produced by symbiotic fungi in grasses, have been studied for their bioactivity against herbivorous insects and potential effects on plant stress tolerance and physiology. Understanding their biosynthesis and chemical synthesis has been a focus of research (Schardl et al., 2007).
Isolation and Semi-Synthesis of Loline Alkaloids : Methods for the efficient conversion of loline to naturally occurring derivatives have been developed. These alkaloids are of interest due to their suspected role in disease syndromes in cattle consuming endophyte-infected tall fescue (Petroski et al., 1989).
Chemical Diversification in Grass-Epichloë Symbiota : Studies have shown that both fungal and plant enzymes are responsible for the chemical diversification of insecticidal loline alkaloids in grass-Epichloë symbiota (Pan et al., 2014).
Chemistry, Occurrence, and Biological Effects : Research on the chemistry and biological effects of saturated pyrrolizidine alkaloids, including loline alkaloids, has been conducted. These studies focus on their occurrence in grasses and their distinct non-toxic nature compared to other pyrrolizidine alkaloids (Bush et al., 1993).
Content in Meadow Fescue : Studies on the concentration of loline in meadow fescue have been conducted to understand its variation during different growth periods and its insecticidal activity (He Bing-mei, 2009).
作用機序
将来の方向性
特性
IUPAC Name |
(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-9-7-6-4-10-3-2-5(11-6)8(7)10;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+,7-,8+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCKXCWMVJECG-PZJCLCORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CN3C1C(O2)CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Loline dihydrochloride | |
CAS RN |
25161-92-6 | |
| Record name | Loline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH4A7JB42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is loline dihydrochloride, and where is it found?
A1: Loline dihydrochloride is the salt form of loline, a naturally occurring alkaloid. Loline is a secondary metabolite produced by fungal endophytes that live within certain grasses like tall fescue (Festuca arundinacea) and meadow fescue. [, ] These endophytes, particularly of the genus Epichloë, form a symbiotic relationship with the grasses, and the loline alkaloids they produce contribute to the grasses' increased resistance against various pests. []
Q2: Is there a way to quantify loline alkaloids in plant material like pasture grasses?
A3: Yes, researchers have developed a sensitive and rapid analytical method for quantifying loline alkaloids in pasture samples. [] This method, called a competitive enzyme-linked immunoassay (ELISA), utilizes antibodies specifically designed to recognize and bind to loline and its analogues. [] This assay offers a valuable tool for monitoring loline alkaloid levels in pasture grasses, which is particularly useful in pasture breeding programs aiming to develop pest-resistant grass varieties. []
Q3: Are there any resources available for studying the crystallographic data of loline dihydrochloride?
A4: Yes, the crystal structure of loline dihydrochloride has been determined and published. [] The compound crystallizes in the orthorhombic P212121 space group, and its lattice parameters have been reported as a = 8.693 (4), b = 10.825 (3), c = 11.419 (5) Å, with Z = 4. [] This information is valuable for researchers interested in studying the compound's solid-state properties and for developing computational models.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)
![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)
![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)
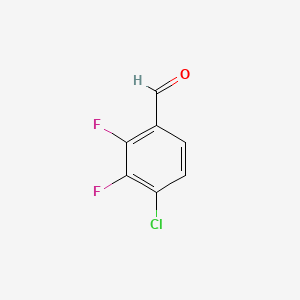
![[4-Bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B569945.png)
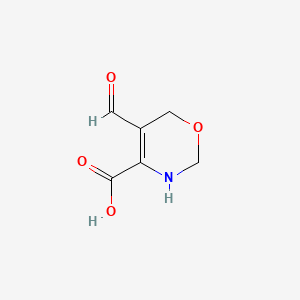

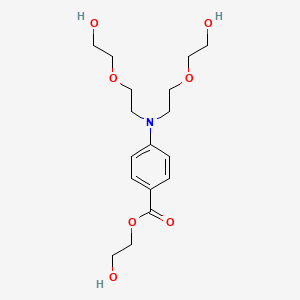
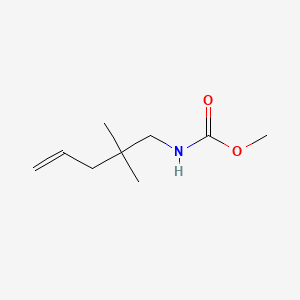
![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)
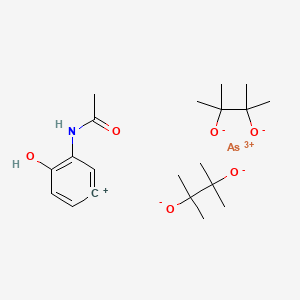
![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)